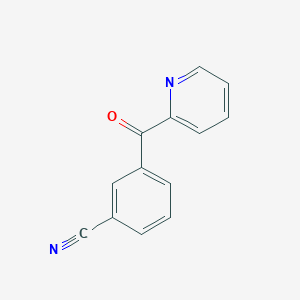
2-(3-氰基苯甲酰)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3-Cyanobenzoyl)pyridine” is an organic compound with a molecular formula of C14H9N2O . It is widely used in scientific research due to its unique properties and potential applications. The compound is a yellow solid with a CAS Number of 898779-84-5 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .
Molecular Structure Analysis
The linear formula of “2-(3-Cyanobenzoyl)pyridine” is C13H8N2O . The molecular weight of the compound is 208.22 .
Physical And Chemical Properties Analysis
“2-(3-Cyanobenzoyl)pyridine” is a yellow solid . The molecular weight of the compound is 208.22 . The CAS Number of the compound is 898779-84-5 .
科学研究应用
Antiproliferative Activity
2-(3-Cyanobenzoyl)pyridine: has been studied for its potential antiproliferative effects. Research indicates that derivatives of this compound exhibit promising activity against liver carcinoma cell lines (HEPG2), suggesting its utility in cancer treatment . The compound’s ability to inhibit the growth of cancer cells makes it a candidate for further investigation in oncology.
Anticancer Agent Synthesis
The pyridine core, which is present in 2-(3-Cyanobenzoyl)pyridine , is a key constituent in the synthesis of anticancer agents. It has been shown to possess cytotoxic properties against tumor cells, particularly when substituted at certain positions on the ring . This makes it a valuable scaffold for developing new anticancer drugs.
Catalysis
2-(3-Cyanobenzoyl)pyridine: can be used as a precursor in the synthesis of catalysts. Magnetically recoverable nano-catalysts, which can be separated from reaction mediums using magnets, have been developed using pyridine derivatives. These catalysts are advantageous due to their high surface area and ease of preparation and modification .
Antimicrobial Applications
Pyridine derivatives, including 2-(3-Cyanobenzoyl)pyridine , have been identified as having antimicrobial properties. This application is crucial in the development of new antibiotics and antiseptic agents, especially in the face of rising antibiotic resistance .
Antiviral Research
The pyridine scaffold is also important in antiviral research. Compounds containing pyridine have been explored for their potential to inhibit viral replication and could contribute to the treatment of various viral infections .
Antidiabetic Drug Development
Research into pyridine derivatives has included their use in antidiabetic drug development. The structural features of 2-(3-Cyanobenzoyl)pyridine may be leveraged to create compounds that can modulate blood sugar levels and provide therapeutic benefits to diabetic patients .
Antimalarial Activity
The fight against malaria has also benefited from the study of pyridine compounds2-(3-Cyanobenzoyl)pyridine could serve as a starting point for the synthesis of drugs that target the malaria parasite, offering a potential pathway to new treatments .
Anticholinesterase Activities
Finally, 2-(3-Cyanobenzoyl)pyridine and its derivatives have been associated with anticholinesterase activities. This application is significant in the context of treating neurodegenerative diseases such as Alzheimer’s, where cholinesterase inhibitors play a role in managing symptoms .
未来方向
The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The emergence of green chemistry advocates for the development of eco-friendly and resource-efficient synthetic methodologies . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
属性
IUPAC Name |
3-(pyridine-2-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-9-10-4-3-5-11(8-10)13(16)12-6-1-2-7-15-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRQAJFQCTZUJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642000 |
Source


|
| Record name | 3-(Pyridine-2-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanobenzoyl)pyridine | |
CAS RN |
898779-84-5 |
Source


|
| Record name | 3-(Pyridine-2-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


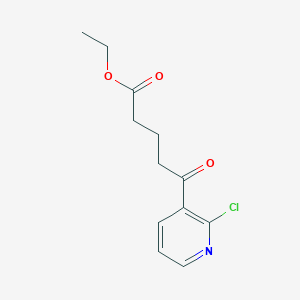
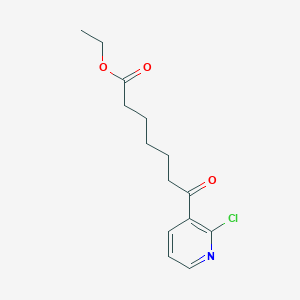
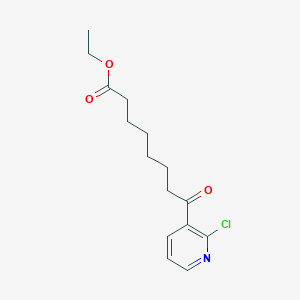
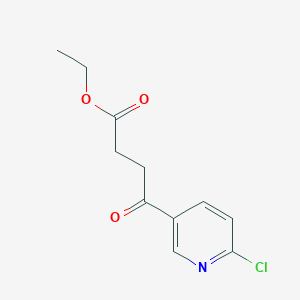
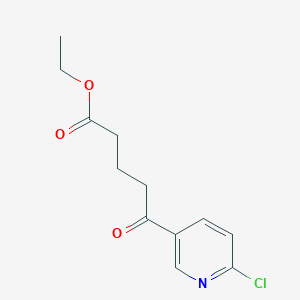
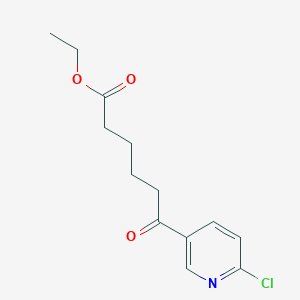


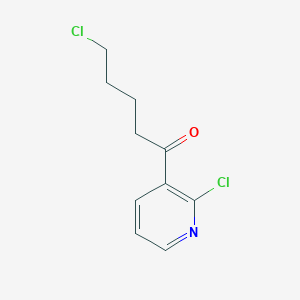

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)

